Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride
Overview
Description
Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. It is known for its unique structure and properties, making it a valuable compound for scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride involves several steps. One common method includes the reaction of tris(2-carboxyethyl)phosphine hydrochloride with thionyl chloride. The reaction is carried out in methanol at 4°C, followed by stirring at room temperature overnight. The mixture is then concentrated and dried under vacuum to yield the desired compound .
Industrial Production Methods
Industrial production methods for Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride in tetrahydrofuran at 0°C.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical studies, particularly in the reduction of disulfide bonds in proteins.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins. This activity is crucial in various biochemical processes and applications.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-carboxyethyl)phosphine hydrochloride
- Trimethylphosphine
- Tris(2-carboxyethyl)phosphine
Uniqueness
Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride is unique due to its specific structure and properties, which make it more effective in certain applications compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance .
Properties
IUPAC Name |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21O6P.ClH/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3;/h4-9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQICRWGUQSICN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(CCC(=O)OC)CCC(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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